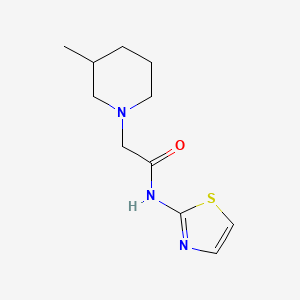
N-(2,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as DFP-10825, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for a variety of diseases. This compound has been shown to have a high affinity for the target protein, which makes it a promising candidate for further research.
作用机制
N-(2,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is a small molecule inhibitor that targets a specific protein, which is involved in various cellular processes. The exact mechanism of action of this compound is not fully understood, but it is believed to inhibit the activity of the target protein by binding to its active site. This inhibition leads to a reduction in cellular processes that are dependent on the target protein, such as cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological research, this compound has been shown to improve cognitive function by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high affinity for the target protein, its ability to inhibit cellular processes that are dependent on the target protein, and its potential therapeutic applications in a variety of diseases. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-(2,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, including further investigation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its potential therapeutic applications in clinical trials. Additionally, research on the use of this compound in combination with other therapeutic agents may also be explored.
合成方法
The synthesis of N-(2,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 2,4-difluoroaniline with ethylsulfonyl chloride to form N-(2,4-difluorophenyl)-ethylsulfonamide. This compound is then reacted with piperidine-4-carboxylic acid to produce this compound. The final product is obtained through a purification process that involves recrystallization.
科学研究应用
N-(2,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3S/c1-2-22(20,21)18-7-5-10(6-8-18)14(19)17-13-4-3-11(15)9-12(13)16/h3-4,9-10H,2,5-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNCLYIHMWVPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1H-indole-2-carboxylic acid](/img/structure/B5435502.png)
![2-[(2-chloro-6-fluorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5435505.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5435536.png)
![4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5435553.png)
![4-({[(3-methyl-2-thienyl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B5435561.png)
![N~2~-{[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5435573.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5435584.png)

![2-methyl-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide hydrochloride](/img/structure/B5435599.png)
![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435614.png)
![N-[1-(4-biphenylyl)ethyl]-5-bromonicotinamide](/img/structure/B5435619.png)

![N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide](/img/structure/B5435630.png)